molecular formula C9H13N3O4 B12546128 Diethyl (1H-1,2,4-triazol-1-yl)propanedioate CAS No. 143795-89-5

Diethyl (1H-1,2,4-triazol-1-yl)propanedioate

Cat. No.: B12546128
CAS No.: 143795-89-5
M. Wt: 227.22 g/mol
InChI Key: OCDIOBKZANLVIS-UHFFFAOYSA-N
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Description

Diethyl (1H-1,2,4-triazol-1-yl)propanedioate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1H-1,2,4-triazol-1-yl)propanedioate typically involves the reaction of diethyl malonate with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (1H-1,2,4-triazol-1-yl)propanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydrotriazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole carboxylic acids, while reduction can yield dihydrotriazole derivatives. Substitution reactions can produce a variety of triazole esters or amides, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of diethyl (1H-1,2,4-triazol-1-yl)propanedioate involves its interaction with specific molecular targets. In medicinal applications, the compound can inhibit enzymes such as cytochrome P450, which is involved in the metabolism of various drugs. This inhibition can lead to increased drug efficacy and reduced side effects . In agrochemical applications, the compound can inhibit enzymes involved in plant growth, leading to the selective control of weeds and pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1H-1,2,4-triazol-1-yl)propanedioate is unique due to its specific ester functional groups, which allow for versatile chemical modifications. This versatility makes it a valuable building block in the synthesis of a wide range of compounds with diverse applications.

Properties

CAS No.

143795-89-5

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

diethyl 2-(1,2,4-triazol-1-yl)propanedioate

InChI

InChI=1S/C9H13N3O4/c1-3-15-8(13)7(9(14)16-4-2)12-6-10-5-11-12/h5-7H,3-4H2,1-2H3

InChI Key

OCDIOBKZANLVIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C=NC=N1

Origin of Product

United States

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